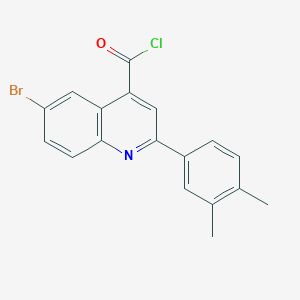

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

Description

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160253-17-7) is a halogenated quinoline derivative with a molecular formula of C₁₈H₁₃BrClNO and a molar mass of 374.66 g/mol. Key properties include a predicted density of 1.456±0.06 g/cm³, boiling point of 498.3±45.0°C, and pKa of 0.85±0.33 . Classified as an IRRITANT, this compound is primarily utilized in organic synthesis as an acylating agent due to its reactive carbonyl chloride group. Its 3,4-dimethylphenyl substituent contributes to steric bulk and modulates electronic properties, influencing reactivity and binding interactions in medicinal or materials chemistry applications .

Properties

IUPAC Name |

6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDVPNKDDHJMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include bromination, methoxylation, and oxidation reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chloride groups can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Organic Synthesis

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride serves as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It can participate in:

- Substitution Reactions: The bromine and chloride groups can be replaced with various nucleophiles such as amines or alcohols.

- Coupling Reactions: It is utilized in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets effectively:

- Anticancer Activity: Quinoline derivatives have shown promising cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

- Antimicrobial Properties: Research indicates that quinoline derivatives exhibit substantial activity against pathogens such as Mycobacterium tuberculosis, with some derivatives showing IC50 values in the low micromolar range.

Proteomics Research

In proteomics, this compound is used as a labeling reagent to study protein interactions and functions. Its ability to modify proteins facilitates the investigation of complex biological pathways and mechanisms.

Case Study 1: Anticancer Activity

A study focusing on quinoline derivatives highlighted that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The presence of halogen substituents like bromine enhanced lipophilicity and cellular uptake, leading to improved anticancer activity.

| Compound | Activity Type | Target | IC50 Value (µM) |

|---|---|---|---|

| 6-Bromo-2-(3,4-dimethylphenyl)quinoline | Anticancer | MCF-7 | 42.5 |

| 6-Bromoquinoline derivatives | Antimicrobial | Mycobacterium tuberculosis | < 1 |

Case Study 2: Proteomics Application

In proteomics applications, this compound has been utilized for labeling proteins to analyze their interactions within cellular environments. The carbonyl chloride group allows for efficient acylation reactions with nucleophilic side chains of amino acids, facilitating detailed studies on protein dynamics and functions .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key Trends and Implications

Ethoxy vs. Methoxy: Ethoxy-substituted analogs (e.g., CAS 1160253-15-5) exhibit higher molar mass and lipophilicity than methoxy derivatives (CAS 351329-40-3), impacting pharmacokinetic properties in drug design .

Functional Group Reactivity :

- Acyl Chlorides (e.g., target compound) are highly reactive toward amines and alcohols, making them versatile intermediates for amide/ester synthesis.

- Carboxylic Acids (e.g., CAS 342017-95-2) are less reactive but serve as stable precursors for metal-organic frameworks (MOFs) or polymer synthesis .

Hazard Classification :

All acyl chloride derivatives share IRRITANT classifications due to their reactive carbonyl chloride groups, necessitating stringent handling protocols .

Synthetic Utility :

Biological Activity

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 374.66 g/mol. Its structure features a quinoline core, which is significant in various biological activities, along with a bromine atom at position 6 and a carbonyl chloride group at position 4. The presence of these substituents enhances the compound's reactivity and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves interactions with specific molecular targets. The following mechanisms are proposed:

- Enzyme Interaction : The compound may inhibit enzymes involved in cell signaling pathways, leading to altered cellular responses that can inhibit tumor growth or inflammation.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, affecting gene expression and protein synthesis.

- Signal Pathway Modulation : It may modulate pathways involved in apoptosis and cell proliferation, contributing to its anticancer properties.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 |

| SW-480 | 2.3 | |

| MCF-7 | 5.65 |

The IC50 values demonstrate that these compounds can effectively inhibit cancer cell growth at low concentrations.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For instance, the presence of halogen substituents (like bromine and chlorine) enhances antimicrobial activity by increasing lipophilicity and reactivity towards microbial targets .

Case Studies and Research Findings

Several studies highlight the biological activities of related quinoline compounds:

- Antiproliferative Activity : A study synthesized novel quinazoline derivatives with IC50 values indicating strong antiproliferative effects against multiple cancer cell lines. The findings suggest that structural modifications can enhance biological activity .

- Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions, indicating its potential role in understanding complex biological systems.

- Synthesis Methods : Various synthetic routes for producing quinoline derivatives involve multi-step organic reactions, including Suzuki-Miyaura coupling reactions which are effective for forming carbon-carbon bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.